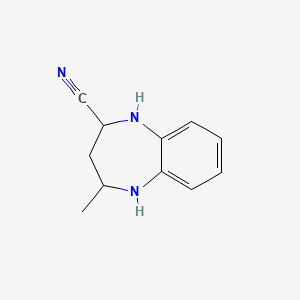
N-phenyldiazenyl-N-propylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyldiazenyl-N-propylpropan-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The structure of this compound consists of a phenyl group attached to a diazenyl group, which is further connected to a propylpropan-1-amine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyldiazenyl-N-propylpropan-1-amine typically involves the diazotization of aniline followed by coupling with a suitable amine. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-propylpropan-1-amine under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyldiazenyl-N-propylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyldiazenyl-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N-phenyldiazenyl-N-propylpropan-1-amine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or as a dye.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A primary aromatic amine with a similar structure but lacks the diazenyl group.
Azobenzene: A simple azo compound with two phenyl groups connected by an azo linkage.
N,N-dimethyl-4-phenyldiazenylbenzenamine: A related azo compound with different substituents on the nitrogen atoms.
Uniqueness
N-phenyldiazenyl-N-propylpropan-1-amine is unique due to its specific combination of a phenyl group, diazenyl linkage, and propylpropan-1-amine moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dye synthesis and potential biological activities.
Eigenschaften
CAS-Nummer |
1086216-06-9 |
|---|---|
Molekularformel |
C12H19N3 |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N-phenyldiazenyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
MHNQVULYVOWIIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)







![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)



